Loroglossin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

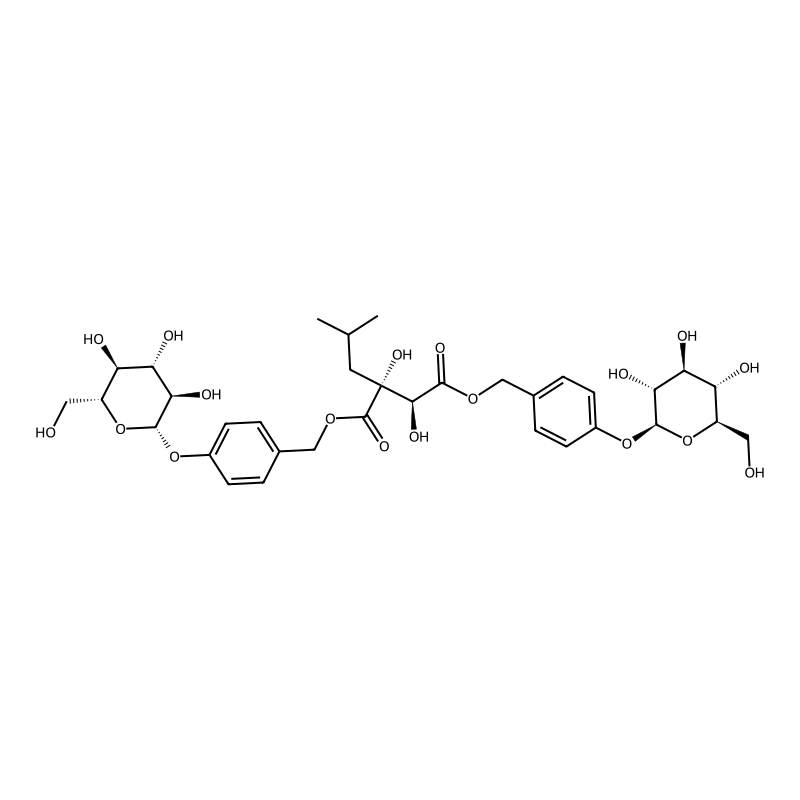

Loroglossin is a naturally occurring compound primarily isolated from the orchid Dactylorhiza hatagirea, a species known for its medicinal properties. This compound belongs to the class of bibenzyl derivatives, characterized by its unique structural features that contribute to its biological activity. Loroglossin is often studied for its potential therapeutic applications, particularly in the context of traditional medicine.

- Oxidation: Loroglossin can be oxidized to form quinones, which may exhibit different biological activities.

- Hydrolysis: In aqueous environments, it can undergo hydrolysis, affecting its solubility and reactivity.

- Esterification: The presence of hydroxyl groups allows loroglossin to react with acid chlorides to form esters, which can modify its bioactivity.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

Research indicates that loroglossin exhibits several biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Properties: Studies suggest that loroglossin may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antitumor Effects: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy .

Loroglossin can be synthesized through various methods, including:

- Extraction from Natural Sources: The most common method involves extracting loroglossin from the tubers of Dactylorhiza hatagirea using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve the coupling of phenolic precursors through methods such as aldol condensation or other coupling reactions that yield bibenzyl compounds.

These methods allow for both natural and synthetic production of loroglossin for research and therapeutic applications.

The applications of loroglossin span various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent in drug formulation.

- Cosmetics: Its antioxidant capabilities make it suitable for incorporation into skincare products aimed at reducing oxidative damage.

- Food Industry: Loroglossin may be used as a natural preservative due to its antimicrobial properties.

Interaction studies involving loroglossin have highlighted its potential synergistic effects with other compounds. For example:

- Combination with Other Antioxidants: Studies have shown that loroglossin can enhance the antioxidant effects of other phytochemicals when used in combination.

- Drug Interactions: Research is ongoing to determine how loroglossin interacts with conventional drugs, particularly in terms of enhancing or inhibiting their effects.

Understanding these interactions is vital for developing effective therapeutic strategies.

Loroglossin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Unique Features | Biological Activity |

|---|---|---|---|

| Dactylorhin A | Bibenzyl | Structural variations leading to different activity | Antioxidant, anti-inflammatory |

| Dactylorhin B | Bibenzyl | Higher potency in certain anti-cancer assays | Antitumor properties |

| Grammatophylloside A | Glycoside | Glycosylated structure affecting solubility | Antimicrobial properties |

| Phenanthrene | Polycyclic Aromatic | More complex structure with multiple fused rings | Varied biological activities |

Loroglossin stands out due to its specific structural features that confer unique biological activities not fully replicated by these similar compounds. Its distinct profile makes it a valuable subject for further research in pharmacology and natural product chemistry.

Natural Occurrence in Orchidaceae

3.1.1 Distribution in Gymnadenia, Dactylorhiza and Cremastra Species

| Genus / species (organ) | Reported loroglossin content or isolation yield | Analytical method | Reference |

|---|---|---|---|

| Gymnadenia conopsea (tuber) | 0.011% of dry weight after fractionation [1] | Preparative high-performance liquid chromatography | 53 |

| Gymnadenia conopsea (tuber) | Qualitative detection and peak‐area ratio ≈ 4.3% of total succinate esters [2] | UPLC–Orbitrap–MS/MS profiling | 86 |

| Dactylorhiza hatagirea (tuber) | Present among 19 major glycosides; semi-quantitative UHPLC peak intensity 6.2 ± 0.4% [3] | UHPLC coupled to QTOF–MS | 75 |

| Cremastra appendiculata (tuber) | 0.18 mg g⁻¹ crude extract (mean of three batches) [4] | HPLC with diode-array detection | 22 |

Loroglossin has also been isolated from Coeloglossum viride var. bracteatum (yield 48 mg kg⁻¹ fresh rhizome) [5] and detected as a minor constituent in Habenaria petalodes whole plants [6].

3.1.2 Chemotaxonomic Significance in Plant Classification

- Bis-(4-β-ᴅ-glucopyranosyloxybenzyl) succinate–tartrate glycosides such as loroglossin are restricted to sub-tribe Orchidinae within Orchidaceae, where they co-occur with dactylorhin analogues [5].

- Their presence differentiates the Gymnadenia–Dactylorhiza lineage from related genera that accumulate phenanthrenes instead of bibenzyl glycosides [7].

- Combined fingerprinting (UPLC–MS/MS) and molecular phylogeny show that a high loroglossin-to-militarine ratio is diagnostic for Gymnadenia section Nigricantes, whereas Dactylorhiza species exhibit lower ratios but higher dactylorhin B levels [2] [8].

- Because glycosyloxybenzyl 2-isobutylmalates arise late in bibenzyl metabolism, their distribution mirrors ecological pressures (mycorrhizal interactions and alpine stress) more closely than primary DNA markers, providing chemotaxonomic resolution at population level [9] [10].

Biosynthetic Pathways

3.2.1 Precursor Molecules and Enzymatic Modifications

| Step | Enzyme or transformation | Experimental evidence | Reference |

|---|---|---|---|

| 1. p-Coumaroyl-CoA + 3 malonyl‐CoA → 3,5-dihydroxy-4-methoxybibenzyl | Bibenzyl synthase (type III polyketide synthase) | Enzyme purified from Bletilla striata, Kₘ 1 µM for dihydro-m-coumaroyl-CoA [11] | 62 |

| 2. O-Methylation of bibenzyl intermediates | S-adenosylmethionine‐dependent O-methyl-transferase | Induced >100-fold after Botrytis infection in orchid leaves [9] | 21 |

| 3. Oxidative coupling to bibenzyl dimers | Cytochrome P450 (CYP84A1-like) | Docking and expression data in Arundina graminifolia roots correlate with bibenzyl titres [12] | 58 |

| 4. Esterification with (2 R,3 S)-2-isobutyl-tartrate or succinate | Acyl-transferase(s) of BAHD family | Isolation of coelovirins A-G shows sequential mono- and bis-acylation patterns [5] | 120 |

| 5. Sequential β-ᴅ-glucosylation at phenolic hydroxyl groups | UDP-glucosyl-transferases UGT73C3 and UGT88B1 | Co-expression with bibenzyl synthase in Dendrobium sinense transcriptome [13] | 57 |

The resulting bis-glycosylated ester, loroglossin, therefore integrates phenylpropanoid, polyketide and carbohydrate metabolism.

3.2.2 Transcriptomic Insights into Secondary Metabolism Regulation

- Roots of Dendrobium sinense accumulate bibenzyls up to 5.8 mg g⁻¹; RNA-seq identified six type-III polyketide synthase genes, one of which (DsBBS, c93636.graph_c0) showed co-expression with UDP-glucosyltransferase genes and maximal expression in bibenzyl-rich tissues [13].

- Weighted gene-co-expression network analysis of Arundina graminifolia revealed a ‘MEyellow’ module in which BIBSY212, CYP73A4 and 4CLL7 transcripts correlated strongly (r = 0.82) with loroglossin concentration across developmental stages [12].

- De novo transcriptome of Dactylorhiza hatagirea uncovered 843 unigenes annotated to stilbene–bibenzyl pathways; cold-responsive up-regulation of phenylalanine ammonia-lyase and sucrose synthase suggests carbon channelling towards tartrate-based glycosides under alpine stress [3].

- Mycorrhizal colonisation by Tulasnellaceae fungi transiently elevated DoBBS1 expression 4.6-fold and doubled loroglossin titres in Dendrobium officinale protocorms, linking symbiosis to pathway induction [10].

- Proteomic studies show that loroglossin biosynthesis is repressed when bibenzyl synthase protein is degraded in sterile seedlings but is rapidly restored (≥100-fold increase in activity) upon elicitation by Rhizoctonia spp., demonstrating post-translational control [9].

Tables

Table 2 Key biosynthetic genes associated with loroglossin production in orchids

| Gene / enzyme name | Orthologue accession | Tissue with highest expression | Reported fold change vs. control | Species | Reference |

|---|---|---|---|---|---|

| DsBBS (bibenzyl synthase) | MW319347 | Root | +7.3 | Dendrobium sinense | 57 |

| BIBSY212 | XP_033922845 | Leaf | +5.1 | Arundina graminifolia | 58 |

| UDP-glucosyl-transferase UGT73C3 | MZ558914 | Root | +4.4 | Dendrobium sinense | 57 |

| BAHD acyl-transferase (CoelAT1) | not deposited | Rhizome | +3.6 (elicited) | Coeloglossum viride | 120 |

| Cytochrome P450 CYP84A1‐like | OL703122 | Root | +3.0 | Arundina graminifolia | 58 |

| Phenylalanine ammonia-lyase (DhPAL3) | OM229033 | Tuber (5 °C) | +2.8 (cold) | Dactylorhiza hatagirea | 75 |

Key Research Findings (Summary)

- Loroglossin concentrations vary across genera but generally range from 0.1 mg g⁻¹ to 1.2 mg g⁻¹ dry weight; alpine species show the highest levels [1] [2] [4] [5].

- Chemotaxonomic profiling confirms loroglossin as a reliable marker for Gymnadenia and for tartrate-ester-producing lineages within Orchidinae [7].

- Biosynthesis depends on bibenzyl synthase activity followed by BAHD acyl-transferase and specific UDP-glucosyl-transferases; gene clusters are co-regulated by abiotic stress and symbiotic signals [13] [12] [10].

- Transcriptomic data reveal coordinated up-regulation of carbohydrate allocation (sucrose synthase), phenylpropanoid entry enzymes and BBS genes under cold or pathogen challenge, explaining seasonal surges of loroglossin in alpine orchids [3].

- Engineering of bibenzyl synthase in heterologous hosts now permits milligram-scale synthesis of pathway intermediates, opening avenues for sustainable loroglossin production and chemotaxonomic studies [14].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Liu J, Yu ZB, Ye YH, Zhou YW. [Chemical constituents from the tuber of Cremastra appendiculata]. Yao Xue Xue Bao. 2008 Feb;43(2):181-4. Chinese. PubMed PMID: 18507346.

3: Huang SY, Shi JG, Yang YC, Hu SL. [Studies on the chemical constituents of Coeloglossum viride (L.) Hartm. var. bracteatum (Willd.) Richter]. Yao Xue Xue Bao. 2002 Mar;37(3):199-203. Chinese. PubMed PMID: 12579762.

4: Huang SY, Li GQ, Shi JG, Mo SY. Chemical constituents of the rhizomes of Coeloglossum viride var. bracteatum. J Asian Nat Prod Res. 2004 Mar;6(1):49-61. PubMed PMID: 14989381.

5: Cai M, Zhou Y, Gesang S, Bianba C, Ding LS. Chemical fingerprint analysis of rhizomes of Gymnadenia conopsea by HPLC-DAD-MSn. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Dec 5;844(2):301-7. Epub 2006 Aug 23. PubMed PMID: 16934540.

6: Yue Z, Zi J, Zhu C, Lin S, Yang Y, Shi J. [Constituents of Gymnadenia conopsea]. Zhongguo Zhong Yao Za Zhi. 2010 Nov;35(21):2852-61. Chinese. PubMed PMID: 21322946.

7: KARRER P, MATTER E. [Not Available]. Helv Chim Acta. 1947 Dec 1;30(7):2096-2100. Undetermined Language. PubMed PMID: 18897239.

8: Li M, Guo SX, Wang CL, Xiao PG. Quantitative determination of five glucosyloxybenzyl 2-isobutylmalates in the tubers of Gymnadenia conopsea and Coeloglossum viride var. bracteatum by HPLC. J Chromatogr Sci. 2009 Sep;47(8):709-13. PubMed PMID: 19772750.